2,3,5-Trifluoro-4-methoxybenzonitrile
Overview
Description
2,3,5-Trifluoro-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of three fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,3,5-trifluorobenzonitrile is reacted with a methoxy reagent under specific conditions .
Industrial Production Methods: Industrial production of 2,3,5-Trifluoro-4-methoxybenzonitrile may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,3,5-Trifluoro-4-methoxybenzonitrile can undergo nucleophilic substitution reactions where the methoxy group or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted benzonitriles with different functional groups.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry: 2,3,5-Trifluoro-4-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. The presence of fluorine atoms can improve the metabolic stability and bioavailability of the drugs .
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products .
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-methoxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to improved therapeutic effects .
Comparison with Similar Compounds
2,3,5-Trifluorobenzonitrile: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxybenzonitrile: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,4,6-Trifluoro-3-methoxybenzonitrile: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2,3,5-Trifluoro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which provides a balance of electronic effects from the fluorine atoms and the methoxy group. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2,3,5-trifluoro-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMONBBPHPQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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